molecular formula C22H34O2 B11827463 Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-

Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-

Cat. No.: B11827463
M. Wt: 330.5 g/mol
InChI Key: SPFKTOGWDFHZBE-NRFANRHFSA-N
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Description

Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- is a complex organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with an ethynyldodecyl group, an oxy-methyl group, and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C

    Substitution: Br2, HNO3, H2SO4

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Ethyl-substituted benzene derivatives

    Substitution: Brominated or nitrated benzene derivatives

Scientific Research Applications

Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethynyldodecyl group can interact with hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-ethynyl-4-methoxy-: Lacks the dodecyl group, making it less hydrophobic.

    Benzene, 1-[[[(1R)-1-ethynylhexyl]oxy]methyl]-4-methoxy-: Contains a shorter alkyl chain, affecting its solubility and reactivity.

Uniqueness

Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- is unique due to its long ethynyldodecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological targets. This makes it a valuable compound for studying hydrophobic interactions in biological systems and for developing new materials with specific properties .

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-methoxy-4-[[(3R)-tetradec-1-yn-3-yl]oxymethyl]benzene

InChI

InChI=1S/C22H34O2/c1-4-6-7-8-9-10-11-12-13-14-21(5-2)24-19-20-15-17-22(23-3)18-16-20/h2,15-18,21H,4,6-14,19H2,1,3H3/t21-/m0/s1

InChI Key

SPFKTOGWDFHZBE-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C#C)OCC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCCCCC(C#C)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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